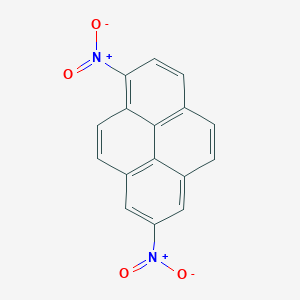

1,7-Dinitropyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7-Dinitropyrene is a polycyclic aromatic hydrocarbon with two nitro groups attached to the pyrene structure. It is one of several dinitropyrene isomers, which are known for their mutagenic and carcinogenic properties. These compounds are typically found in particulate emissions from combustion sources, such as diesel exhaust.

Méthodes De Préparation

1,7-Dinitropyrene can be synthesized through the nitration of pyrene. One common method involves the reaction of 1-nitropyrene with sodium chloride and metallic oxides under xenon lamp irradiation. This process leads to the formation of various dinitropyrene isomers, including this compound . The reaction conditions, such as the type of metallic oxide used (e.g., titanium dioxide, silicon dioxide, or aluminum oxide), significantly influence the yield and formation patterns of the dinitropyrene isomers .

Analyse Des Réactions Chimiques

1,7-Dinitropyrene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Substitution: The nitro groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include ethanolic potassium hydroxide for oxidation and zinc powder for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1,7-Dinitropyrene has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. Some of its notable applications include:

Mutagenicity Studies: Due to its strong mutagenic properties, this compound is often used in studies to understand the mechanisms of mutagenesis and carcinogenesis.

Environmental Monitoring: This compound is used as a marker for assessing the presence and distribution of nitroaromatic pollutants in the environment.

Optoelectronic Properties: Research has explored the optoelectronic properties of dinitropyrene derivatives, including their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mécanisme D'action

The mechanism of action of 1,7-dinitropyrene involves its metabolic activation to form reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts and subsequent mutagenic effects . The activation pathways are catalyzed by enzymes such as cytochrome P-450 and acetyltransferase . The formation of nitrenium ions from nitroreduction steps is a key step in the compound’s mutagenic activity .

Comparaison Avec Des Composés Similaires

1,7-Dinitropyrene is one of several dinitropyrene isomers, including 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene. These compounds share similar structures but differ in the positions of the nitro groups. The stability and reactivity of these isomers can vary, with 1,6-dinitropyrene being more stable than 1,8-dinitropyrene . Additionally, the mutagenic potency of these isomers can differ, with 1,6-dinitropyrene being the most potent .

Propriétés

Numéro CAS |

113093-73-5 |

|---|---|

Formule moléculaire |

C16H8N2O4 |

Poids moléculaire |

292.24 g/mol |

Nom IUPAC |

1,7-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)12-7-10-2-1-9-4-6-14(18(21)22)13-5-3-11(8-12)15(10)16(9)13/h1-8H |

Clé InChI |

XTFWKHVRPUYKSO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)

-lambda~5~-arsane](/img/structure/B14307048.png)

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)